
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide typically involves the reaction of hydrazinecarbothioamide with N,N-dipropylpropanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound generally require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: It is being explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific chemical and physical properties
Mecanismo De Acción
The mechanism of action of 2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Carbamothioylhydrazinylidene)acetic acid
- 4-[(E)-(2-Carbamothioylhydrazinylidene)methyl]benzoic acid
- 4-[1-(2-Carbamothioylhydrazinylidene)ethyl]phenyl acetate
Uniqueness
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Propiedades
Número CAS |
65749-81-7 |
|---|---|
Fórmula molecular |
C10H20N4OS |
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
2-(carbamothioylhydrazinylidene)-N,N-dipropylpropanamide |
InChI |
InChI=1S/C10H20N4OS/c1-4-6-14(7-5-2)9(15)8(3)12-13-10(11)16/h4-7H2,1-3H3,(H3,11,13,16) |
Clave InChI |
KHIKACGNHYZURD-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C(=NNC(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


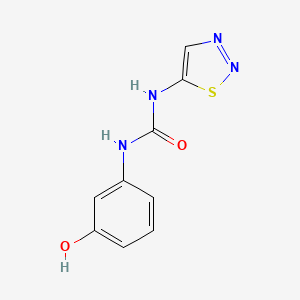
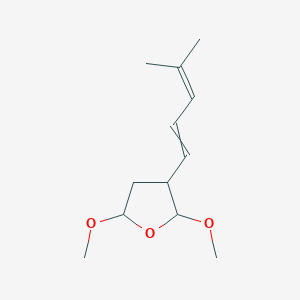

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
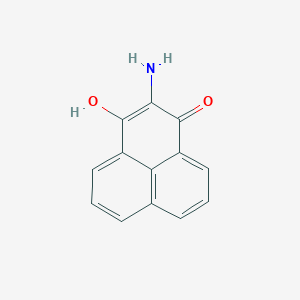

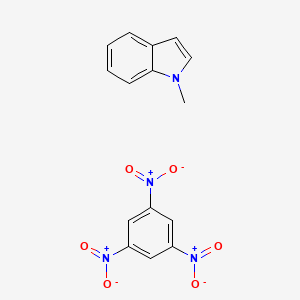


![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)
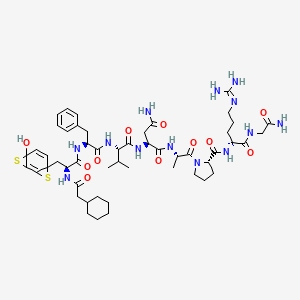
![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
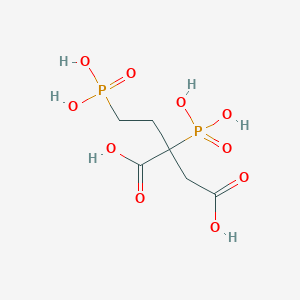
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
